cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester
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Description
“Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is a chemical compound with the IUPAC name "dimethyl 4-oxo-1,2-cyclopentanedicarboxylate" . It is offered by several suppliers including Benchchem and Aladdin Scientific .
Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 16 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of “cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is 200.19 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
- The hydrolysis of 2-cyclopentanecarboxylic acid-5,5′-hydantoin led to the isolation of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, indicating epimerization during hydrolysis. X-ray crystallography was used to study these compounds, revealing zwitterionic structures and unusual hydrogen bonding in the cis isomer (Curry, Mclennan, Rettig, & Trotter, 1993).
Applications in Organic Synthesis
- Enzymatic procedures were explored for the resolution of esters of trans-epoxysuccinic acid. The study successfully achieved asymmetrization of cis-epoxysuccinic acid by hydrolyzing the racemic diethyl ester of 2-(toluene-p-sulfonyloxy)tartaric acid and subsequent esterification (Crout, Gaudet, & Hallinan, 1993).
Gas-Phase Ionization Studies
- Research on the behavior of dimethyl and diethyl esters of cis-cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylic acids under chemical ionization conditions revealed interactions between adjacent ester groups. This study contributes to understanding the stabilization mechanisms of MH+ ions and ROH elimination in these compounds (Etinger, Idina, & Mandelbaum, 1993).
Electrolytic Dissociation Analysis
- Cyclopentanedicarboxylic acids, used in the pharmaceutical industry, were analyzed for their electrolytic dissociation behavior. Understanding these properties is crucial for predicting the distribution of biopharmaceutically active forms in solutions (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).
Stereochemistry in Organic Reactions
- The hydrogenation of various cyclic β-keto esters, including methyl 2-oxocyclopentanecarboxylate, was studied on modified Raney-nickel catalysts. This research sheds light on the diastereoselectivity and enantioselectivity of hydrogenation processes involving similar compounds (Wittmann, Göndös, & Bartók, 1990).
properties
IUPAC Name |
diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKMLGYFVVOJS-DTORHVGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester |
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